![molecular formula C17H19N5 B5701213 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5701213.png)
1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile, also known as MPAC, is a pyrazole derivative that has been extensively studied due to its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive target for further investigation.
Wirkmechanismus
The mechanism of action of 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile is not fully understood, but it is believed to act through a variety of pathways. 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. Additionally, 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been found to inhibit the replication of various viruses, including HIV-1 and HCV.
Biochemical and Physiological Effects
1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has also been found to exhibit antioxidant and anti-fibrotic effects. These properties make 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile an attractive target for further investigation in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile in lab experiments is its relatively low toxicity. 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been found to exhibit low toxicity in various cell lines and animal models, making it a safe compound to use in research. However, one limitation of using 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile. One area of interest is its potential as a therapeutic agent for the treatment of various cancers. 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been found to exhibit anti-cancer properties in various cancer cell lines, and further investigation is needed to determine its potential as a cancer treatment. Additionally, 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been found to exhibit anti-viral properties, and further research is needed to determine its potential as a therapeutic agent for the treatment of viral infections. Finally, the mechanism of action of 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile is not fully understood, and further research is needed to elucidate its molecular targets and pathways of action.
Synthesemethoden
The synthesis of 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile can be achieved through a variety of methods, including the condensation of 4-methylbenzaldehyde and piperidine with hydrazine hydrate, followed by reaction with ethyl cyanoacetate. Alternatively, 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile can be synthesized through the reaction of 4-methylphenylhydrazine and 1-piperidinylmethylene malononitrile.
Wissenschaftliche Forschungsanwendungen
1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is its potential as a therapeutic agent for the treatment of various diseases. 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further investigation.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-5-[(E)-piperidin-1-ylmethylideneamino]pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-14-5-7-16(8-6-14)22-17(15(11-18)12-20-22)19-13-21-9-3-2-4-10-21/h5-8,12-13H,2-4,9-10H2,1H3/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVHGFRXEKQZEP-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N=CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)/N=C/N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-allyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701133.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5701143.png)
![5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5701147.png)
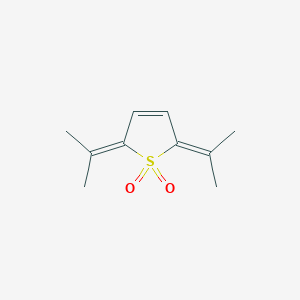
![2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5701160.png)
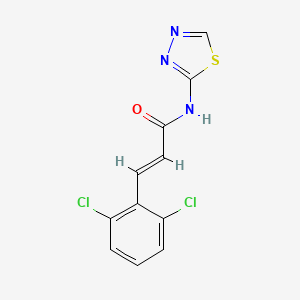
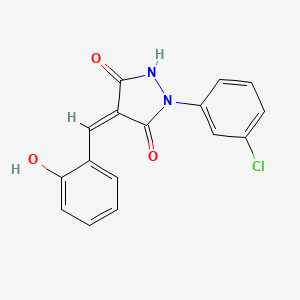
![2-({[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl)-6-methylphenol](/img/structure/B5701182.png)

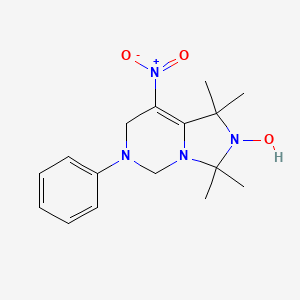

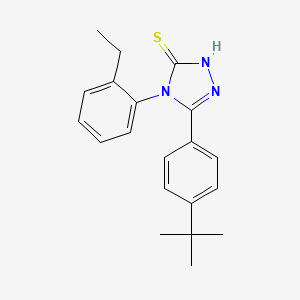
![methyl (3-{[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B5701227.png)
![4-tert-butyl-N'-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5701234.png)